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Hexyldichlorosilane

Hydrosilylation Selective synthesis Organosilicon catalysis

Hexyldichlorosilane (CAS 871-64-7, molecular formula C₆H₁₄Cl₂Si, molecular weight 185.16 g/mol) is a bifunctional organosilicon compound belonging to the alkyldichlorosilane class. Characterized by a single n-hexyl substituent and two reactive silicon-chlorine bonds, this compound serves as a versatile intermediate for surface modification, polymer synthesis, and organosilicon derivatization.

Molecular Formula C6H13Cl2Si
Molecular Weight 184.16 g/mol
Cat. No. B13816899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyldichlorosilane
Molecular FormulaC6H13Cl2Si
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCCCCCC[Si](Cl)Cl
InChIInChI=1S/C6H13Cl2Si/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3
InChIKeyUAYLINGVOVUXRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyldichlorosilane Procurement Guide: Molecular Properties and Class Positioning for Scientific Selection


Hexyldichlorosilane (CAS 871-64-7, molecular formula C₆H₁₄Cl₂Si, molecular weight 185.16 g/mol) is a bifunctional organosilicon compound belonging to the alkyldichlorosilane class . Characterized by a single n-hexyl substituent and two reactive silicon-chlorine bonds, this compound serves as a versatile intermediate for surface modification, polymer synthesis, and organosilicon derivatization . Unlike trichlorosilane analogs that possess three hydrolyzable Si–Cl bonds, hexyldichlorosilane offers precisely two reactive sites per molecule, enabling controlled linear polymerization and stoichiometrically defined surface grafting [1]. Its intermediate C6 alkyl chain length occupies a functionally distinct position between short-chain (e.g., methyl, ethyl) and long-chain (e.g., octadecyl) alkyldichlorosilanes, conferring a specific balance of hydrophobicity, solubility, and steric accessibility that directly impacts material performance in applications requiring moderate chain packing density [2].

Why Hexyldichlorosilane Cannot Be Simply Substituted by Other Alkyldichlorosilanes: Evidence-Based Procurement Considerations


Substituting hexyldichlorosilane with a structurally similar alkyldichlorosilane or alkyltrichlorosilane carries quantifiable performance and process risks that generic procurement cannot mitigate. The number of hydrolyzable Si–Cl bonds fundamentally determines the crosslinking architecture of grafted layers: dichlorosilanes produce polymeric layers of a few nanometers thickness, whereas trichlorosilanes under identical conditions generate layers up to tens of nanometers due to additional crosslinking capacity [1]. Alkyl chain length further modulates critical interfacial parameters, including water contact angle and friction coefficient, which do not scale linearly with chain length but instead exhibit threshold effects around C6 [2]. In synthetic applications, the steric bulk and electronic character of the hexyl substituent directly influence reaction selectivity and yield, as demonstrated by the exclusive formation of n-hexyldichlorosilane in catalyzed hydrosilylation reactions where alternative alkyl substituents would produce different product distributions [3]. These compound-specific characteristics mean that procurement decisions based solely on functional group similarity—without accounting for the precise alkyl chain length and chlorine substitution pattern—can result in materials with unintended hydrophobicity, altered film thickness, or compromised synthetic yields.

Hexyldichlorosilane Quantitative Differentiation Evidence: Head-to-Head Comparisons with Structural Analogs


Exclusive Selectivity in Catalyzed Hydrosilylation: Hexyldichlorosilane vs. Alternative Alkene-Derived Products

In the hydrosilylation of 1-hexene with dichlorosilane, group VIII metal phosphine complexes (particularly tris(triphenylphosphine)chlororhodium) produce n-hexyldichlorosilane exclusively, whereas analogous reactions with substituted alkenes or alternative catalysts generate mixtures of mono- and disubstituted products [1]. This exclusive selectivity contrasts sharply with conventional platinum-catalyzed hydrosilylation of 1-alkenes, which yields predominantly di-n-alkyldichlorosilanes (anti-Markovnikov disubstituted products) rather than the mono-substituted hexyldichlorosilane [2].

Hydrosilylation Selective synthesis Organosilicon catalysis

Alkyl Chain Length Threshold for Hydrophobic Saturation: C6 as the Critical Inflection Point

Systematic evaluation of alkylsiloxane layers on silicon prepared from alkyldichlorosilanes and alkyltrichlorosilanes reveals that water contact angles increase with alkyl chain length and plateau at approximately C6 and longer chains, reaching advancing/receding angles of θA/θR = ∼103°/∼90° [1]. This indicates that hexyldichlorosilane (C6) achieves near-maximum hydrophobicity attainable from linear alkylsiloxane monolayers without the additional synthetic cost, reduced solubility, or increased viscosity associated with longer-chain analogs (e.g., octadecyltrichlorosilane, C18) [2]. In contrast, shorter-chain analogs such as butyldichlorosilane (C4) or propyldichlorosilane (C3) produce measurably lower contact angles due to incomplete surface coverage and greater probe fluid penetration to underlying silanol groups [3].

Surface modification Contact angle Self-assembled monolayers

Substitution Chemistry Efficiency: Hexyldichlorosilane as a Model Substrate for Polymer Functionalization

Di-n-hexyldichlorosilane, the symmetrically substituted analog of hexyldichlorosilane, serves as a validated model substrate for optimizing nucleophilic substitution reactions on polymer backbone Si–Cl bonds [1]. In systematic studies, alkyllithium reagents produced very high yields in substitution reactions, whereas bulkier nucleophiles substituted only one Si–Cl bond due to steric constraints imposed by the hexyl substituents [2]. This steric profile is quantitatively distinct from both shorter-chain analogs (e.g., dimethyldichlorosilane), which exhibit minimal steric hindrance and complete disubstitution with bulkier nucleophiles, and longer-chain or branched analogs that may completely prevent second substitution [3]. The hexyl chain provides a functionally optimal intermediate steric environment—sufficient to modulate selectivity without completely blocking reactivity.

Polymer chemistry Nucleophilic substitution Polysilane synthesis

Film Thickness Control: Dichlorosilane vs. Trichlorosilane Grafted Layer Architecture

The vapor-phase reaction of di- and trichlorosilanes with silicon wafers produces grafted layers whose thickness depends dramatically on the number of hydrolyzable Si–Cl bonds [1]. Dichlorosilanes (including hexyldichlorosilane) form polymeric layers with thicknesses of a few nanometers, whereas trichlorosilanes under identical conditions generate layers up to tens of nanometers due to their additional crosslinking capacity through the third Si–Cl bond [2]. This thickness differential, quantified by ellipsometry, represents a factor of approximately 3–10× difference between dichloro- and trichloro- functionalized silanes of equivalent alkyl chain length [3].

Surface engineering Thin films Ellipsometry

Patent-Validated High-Yield Synthetic Route: 81% Isolated Yield for Hexyldichlorosilane

A patented synthetic route (WO2021/243137 A1) demonstrates the preparation of hexyldichlorosilane (HexSiHCl₂) from hexylsilane (HexSiH₃) and tetrachlorosilane (SiCl₄) using tributylamine catalysis, achieving an 81% isolated yield (87 g, 0.47 mol) after stepwise chlorination and distillation [1]. This yield is quantitatively superior to alternative disubstituted product distributions, such as the reported vacuum distillation outcome yielding 18% n-hexyldichlorosilane and 72% di-n-hexyldichlorosilane from dichlorosilane-based routes [2], representing a >4× yield advantage for the mono-substituted target compound.

Synthetic methodology Process chemistry Patent literature

Electroreductive Polymerization Yield: Electrode Material Dependence for Poly(di-n-hexylsilane) Synthesis

In electroreductive polymerization of di-n-hexyldichlorosilane to produce poly(di-n-hexylsilane), the choice of electrode material dramatically affects polymer yield [1]. Using Al/Al electrode pairs yields approximately 11% polymer, whereas Mg/Mg electrode pairs under otherwise identical conditions produce only 1% polymer yield—a tenfold difference [2]. This electrode-dependent yield characteristic has been systematically characterized for di-n-hexyldichlorosilane, providing predictable process parameters unavailable for less-studied alkyldichlorosilane analogs [3].

Electropolymerization Polysilane Materials processing

Heaxyldichlorosilane Optimal Application Scenarios: Evidence-Driven Use Cases for Scientific and Industrial Procurement


Controlled Thickness Surface Modification for Semiconductor and Microfluidic Device Passivation

When nanometer-precise control of grafted layer thickness is required—as in semiconductor wafer passivation, nanofluidic channel coating, or biosensor surface engineering—hexyldichlorosilane provides defined monolayer-to-oligolayer grafting without the uncontrolled three-dimensional polymerization characteristic of trichlorosilane analogs. As demonstrated by Fadeev and McCarthy (Langmuir, 2000), dichlorosilanes produce layers of a few nanometers thickness, whereas trichlorosilanes under identical vapor-phase conditions generate layers up to tens of nanometers [1]. This 3–10× thickness differential is both reproducible and predictable, making hexyldichlorosilane the preferred procurement choice for applications requiring ≤10 nm hydrophobic barrier layers. Furthermore, the C6 alkyl chain achieves plateaued hydrophobicity (θA/θR = ∼103°/∼90°), meaning longer-chain analogs offer no additional water contact angle benefit while increasing material cost and solution viscosity [2].

Monosubstituted Alkyldichlorosilane Building Block for Sequential Functionalization

For synthetic chemists requiring a monosubstituted alkyldichlorosilane with defined bifunctionality (one Si–H and two Si–Cl bonds), hexyldichlorosilane synthesized via the Rh(PPh₃)₃Cl-catalyzed hydrosilylation route offers exclusive product selectivity unavailable from conventional platinum-catalyzed methods that yield predominantly disubstituted products [3]. This defined functionality enables sequential functionalization strategies: the Si–H bond can undergo hydrosilylation or dehydrogenative coupling while preserving the Si–Cl bonds for subsequent nucleophilic substitution. Procurement of hexyldichlorosilane rather than di-n-hexyldichlorosilane or hexyltrichlorosilane is essential for this synthetic approach, as the former lacks the Si–H moiety and the latter introduces uncontrolled trifunctionality.

Sterically Modulated Polymer Precursor for Polysilane Architecture Design

In the synthesis of functionalized polysilanes via reductive coupling (Wurtz-type polymerization), di-n-hexyldichlorosilane provides an intermediate steric environment that permits predictable substitution selectivity. Systematic studies by Church et al. (J Organomet Chem, 2001) demonstrate that the hexyl substituents allow alkyllithium reagents to achieve very high disubstitution yields while bulkier nucleophiles substitute only one Si–Cl bond [4]. This steric profile is functionally optimal—sufficient to modulate selectivity without completely blocking reactivity—making di-n-hexyldichlorosilane a strategically valuable monomer for preparing polysilane copolymers with defined architectures. Procurement should prioritize this compound over less sterically characterized dichlorosilanes (e.g., methyl or ethyl analogs) when controlled substitution patterning is required.

Electrosynthesis of Poly(di-n-hexylsilane) with Optimized Process Economics

For electroreductive polymerization to produce poly(di-n-hexylsilane), process optimization data exists demonstrating that Al/Al electrode pairs yield 11% polymer compared to only 1% with Mg/Mg electrodes [5]. This tenfold yield differential has been systematically characterized for di-n-hexyldichlorosilane, providing researchers with validated process parameters that maximize material utilization. Procurement of di-n-hexyldichlorosilane for electrosynthesis applications should be coupled with Al/Al electrode systems to achieve economically viable yields. The existence of this electrode-specific optimization literature for di-n-hexyldichlorosilane reduces process development time and material waste compared to uncharacterized alkyldichlorosilane alternatives [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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